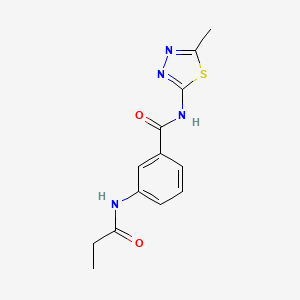
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity has been shown to result in a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis. These effects are thought to contribute to the selective degeneration of dopaminergic neurons in the substantia nigra.
実験室実験の利点と制限
One of the main advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This allows researchers to study the disease in a controlled setting and to test potential treatments. However, there are also limitations to using this compound, including its toxicity and the fact that it does not fully replicate the complex pathogenesis of Parkinson's disease.
将来の方向性
There are several future directions for research involving N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide, including:
1. Developing new animal models of Parkinson's disease that more closely mimic the human disease.
2. Investigating the role of inflammation and immune dysfunction in the pathogenesis of Parkinson's disease.
3. Developing new treatments that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction.
4. Exploring the potential use of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
5. Studying the long-term effects of this compound exposure on brain function and behavior.
合成法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propionylamino)benzamide has been used in a variety of scientific research applications, including as a tool to study the pathogenesis of Parkinson's disease. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animal models. This has allowed researchers to study the mechanisms underlying the disease and to test potential treatments.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-11(18)14-10-6-4-5-9(7-10)12(19)15-13-17-16-8(2)20-13/h4-7H,3H2,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENIEHZDJUXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

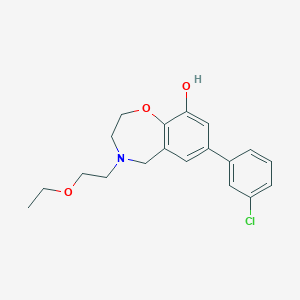
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5411746.png)
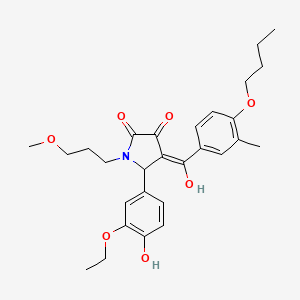

![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)
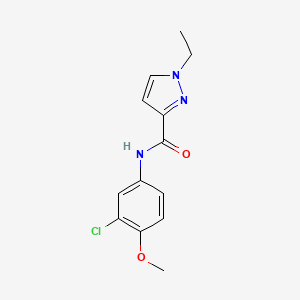
![N-(4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5411819.png)
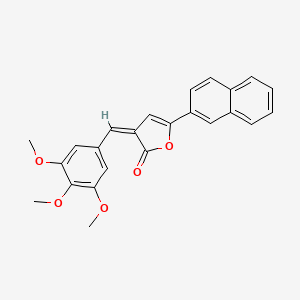

![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5411844.png)